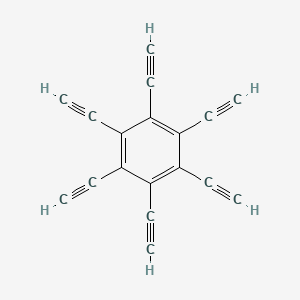

Benzene, hexaethynyl-

説明

Historical Context and Evolution of Highly Acetylenic Architectures

The pursuit of carbon-rich molecules, compounds with a high carbon-to-hydrogen ratio, has been a long-standing theme in organic chemistry. ethernet.edu.et Early explorations into acetylenic chemistry date back to the 19th century, with chemists intrigued by the reactivity and linear geometry of the carbon-carbon triple bond. stouchlighting.com The concept of creating extended, highly-conjugated systems built from repeating acetylenic units gained significant traction in the latter half of the 20th century. This interest was fueled by theoretical predictions about their potential electronic properties and the desire to synthesize new allotropes of carbon. ethernet.edu.etarxiv.org

The evolution towards complex acetylenic architectures like hexaethynylbenzene was driven by the development of powerful synthetic methodologies. The advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the ability to form carbon-carbon bonds between aryl halides and terminal alkynes. smolecule.com This and other coupling reactions, such as the Negishi coupling, provided chemists with the tools needed to construct increasingly complex and previously inaccessible polyethynyl-substituted aromatic compounds. acs.orgacs.orgnih.gov These synthetic advancements paved the way for the eventual synthesis and isolation of hexaethynylbenzene, a molecule once considered a significant synthetic challenge. acs.org

Benzene (B151609), Hexaethynyl- as a Prototypical Motif in Carbon-Rich Chemistry

Hexaethynylbenzene is frequently cited as a prototypical molecule in the study of carbon-rich compounds for several key reasons. ethernet.edu.et Its structure represents a perfect confluence of aromaticity and extensive acetylene (B1199291) conjugation. The central benzene ring provides a stable, planar core, while the six radiating ethynyl (B1212043) groups extend the π-system significantly, creating a highly conjugated molecule. smolecule.comtandfonline.com This "starburst" geometry is not just aesthetically appealing but also fundamentally important for its properties.

The molecule serves as an exemplary model for understanding electronic interactions in extended π-systems. tandfonline.com Research has focused on the extent of delocalization across the molecule, investigating whether the π-electrons of the central ring and the acetylenic arms interact to form a single, continuous conjugated system. tandfonline.comtandfonline.com Furthermore, with its high density of reactive triple bonds, HEB is a quintessential building block for creating even larger, two- and three-dimensional carbon networks. smolecule.comacs.org Its role as the primary molecular precursor for the synthesis of graphdiyne, a 2D carbon allotrope, firmly establishes HEB as a foundational motif in the bottom-up synthesis of novel carbon materials. acs.orgnih.govelsevierpure.comdntb.gov.ua

Significance of Benzene, Hexaethynyl- in Contemporary Chemical Research

The importance of hexaethynylbenzene in modern research is multifaceted, spanning materials science, nanotechnology, and supramolecular chemistry. lookchem.comsmolecule.com Its most prominent role is as a key monomer for the synthesis of graphdiyne and related materials. acs.orgnih.gov Graphdiyne, a 2D sheet of carbon atoms linked by both double and triple bonds, exhibits unique electronic, optical, and mechanical properties, making it a promising candidate for applications in electronics, catalysis, and energy storage. acs.orgbohrium.comdovepress.comresearchgate.net The synthesis of large-area graphdiyne films has been successfully demonstrated using a cross-coupling reaction of hexaethynylbenzene on a copper substrate. bohrium.comdovepress.com

Beyond graphdiyne, HEB is a versatile building block in its own right:

Organic Electronics: Its highly conjugated structure is exploited in the creation of organic semiconductors and chromophores for dye-sensitized solar cells. lookchem.comsmolecule.comacs.org

Molecular Electronics: Researchers are exploring its use as a molecular component in nanoscale electronic devices. lookchem.com

Supramolecular Chemistry: The rigid, well-defined structure of HEB allows it to be used as a scaffold for constructing complex host-guest systems and molecular receptors with highly conjugated cavities. nih.gov

Nanotechnology: It serves as a precursor for fabricating nanostructures with tailored electronic and optical characteristics. lookchem.com

Overview of Key Research Trajectories in Benzene, Hexaethynyl- Studies

Current research involving hexaethynylbenzene is dynamic and follows several key trajectories. A major focus remains on its use in the bottom-up synthesis of precisely defined carbon allotropes. nih.govelsevierpure.com This includes not only large-area graphdiyne films but also atomically precise nanostructures like graphdiyne fragments and quantum dots, which allow for in-depth studies of the material's fundamental properties. nih.govacs.org

Another significant research avenue involves the synthesis of differentially substituted hexaethynylbenzene derivatives. acs.orgacs.org By replacing the terminal hydrogens of the ethynyl groups with various functional units, chemists can fine-tune the molecule's electronic properties, solubility, and self-assembly behavior. acs.org This allows for the creation of tailored materials for specific applications, such as starburst-shaped chromophores for solar cells or functional hosts in supramolecular assemblies. acs.orgnih.gov

Furthermore, fundamental studies continue to explore the intrinsic properties of the HEB molecule itself. Advanced computational and spectroscopic techniques are employed to understand its electronic structure, magnetic properties, and the nature of its aromaticity. tandfonline.comtandfonline.com Researchers are also investigating its reaction mechanisms on different surfaces, which is crucial for controlling its polymerization into high-quality 2D materials. acs.orgresearchgate.net These trajectories highlight the enduring role of hexaethynylbenzene as both a fundamental research subject and a critical component in the development of next-generation carbon-based technologies.

Data Tables

Table 1: Chemical Properties of Benzene, hexaethynyl-

| Property | Value |

| CAS Number | 100516-61-8 |

| Molecular Formula | C₁₈H₆ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Not specified (typically a solid) |

| Boiling Point (Predicted) | 382.4 ± 42.0 °C |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ |

| Data sourced from LookChem. lookchem.com |

Table 2: Key Synthetic Reactions for Hexaethynylbenzene and its Derivatives

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a widely used method for introducing ethynyl groups onto the benzene ring. | Palladium catalyst, Copper co-catalyst, Base (e.g., triethylamine) | smolecule.comacs.org |

| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organohalide. It is used in tandem with Sonogashira coupling for the synthesis of differentially substituted hexaethynylbenzenes. | Palladium or Nickel catalyst | acs.orgacs.orgnih.gov |

| Glaser-Hay Coupling | An oxidative homocoupling of terminal alkynes to form diynes. This reaction is employed for the polymerization of hexaethynylbenzene to form graphdiyne. | Copper salts (e.g., CuCl), Base (e.g., pyridine), Oxygen | acs.org |

| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to form a diacetylene. Used in the synthesis of complex graphdiyne fragments. | Copper(I) salt, Amine base | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5,6-hexaethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFRCHRNRILBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1C#C)C#C)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348801 | |

| Record name | benzene, hexaethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-61-8 | |

| Record name | benzene, hexaethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, Hexaethynyl and Its Functionalized Derivatives

Historical Development of Synthetic Routes to Hexaethynylbenzene

The quest for efficient methods to synthesize hexaethynylbenzene has led to the exploration of various chemical transformations. Early approaches were often multi-step and low-yielding, highlighting the challenges associated with introducing six ethynyl (B1212043) groups onto a benzene (B151609) ring. A significant advancement in the field was the development of methods utilizing palladium-catalyzed cross-coupling reactions, which offered more direct and higher-yielding pathways to the target molecule and its derivatives. acs.orgnih.gov These modern techniques have largely superseded older methods, enabling a more systematic investigation of the properties of hexaethynylbenzenes. The first synthesis of a graphdiyne (GDY) film in 2010 by Li and coworkers utilized hexaethynylbenzene as the precursor, underscoring the importance of its synthesis. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern synthetic strategies for introducing ethynyl groups onto aromatic cores. nih.govacs.orgresearchgate.net These methods offer high efficiency and functional group tolerance, making them ideal for the construction of complex molecules like hexaethynylbenzene.

Sonogashira Coupling Approaches to Benzene, Hexaethynyl-

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, has been a key method for the synthesis of hexaethynylbenzene derivatives. nih.govacs.orgresearchgate.net However, the direct six-fold Sonogashira coupling on a hexahalogenated benzene can be challenging and may result in lower yields. acs.org To circumvent these issues, researchers have developed stepwise approaches and have also combined Sonogashira reactions with other coupling methods to achieve the desired hexa-substitution. For instance, a one-pot, single-step synthesis of tetraalkynylated anthracenes has been reported using a Pd(CH3CN)2Cl2/cataCXium®A catalyzed four-fold Sonogashira coupling. researchgate.net

Negishi Coupling as a Pivotal Step in Hexaethynylbenzene Synthesis

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, has proven to be a highly effective method for the synthesis of polyethynyl-substituted aromatic compounds. nih.govacs.orgresearchgate.net This reaction is particularly useful for completing the ethynylation of a partially substituted benzene core that may be less reactive towards Sonogashira conditions. For example, a highly efficient synthesis of hexa[(trimethylsilyl)ethynyl]benzene was achieved in 64% yield by reacting hexabromobenzene (B166198) with [(trimethylsilyl)ethynyl]zinc chloride in the presence of a palladium catalyst. acs.org The Negishi coupling is a powerful tool for creating carbon-carbon bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

The general mechanism for a Negishi coupling reaction involves three main steps:

Oxidative Addition: An organic halide adds to the palladium(0) catalyst.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. numberanalytics.com

Orthogonal Cross-Coupling for Diversely Substituted Benzene, Hexaethynyl- Derivatives

The concept of orthogonal cross-coupling allows for the selective, stepwise functionalization of a polyhalogenated benzene ring, enabling the synthesis of diversely substituted hexaethynylbenzene derivatives. nih.gov This strategy relies on the differential reactivity of various halogen substituents towards different palladium-catalyzed coupling conditions. For instance, the greater reactivity of iodine over chlorine in Sonogashira couplings allows for the selective ethynylation at the iodo-substituted positions, leaving the chloro-substituents available for subsequent Negishi coupling. nih.govacs.org This orthogonal approach provides a powerful tool for creating hexaethynylbenzenes with specific substitution patterns and tailored properties. Another strategy for orthogonal cross-coupling involves using different organoboron reagents that can be selectively activated under distinct reaction conditions. nih.gov

Deprotection Strategies for Terminal Ethynyl Groups

In many synthetic sequences for hexaethynylbenzene and its derivatives, the terminal ethynyl groups are protected to prevent unwanted side reactions. The trimethylsilyl (B98337) (TMS) group is a commonly used protecting group for this purpose. acs.orgfishersci.ca The removal of these protecting groups, or deprotection, is a crucial final step to yield the terminal alkynes.

The stability of silyl (B83357) protecting groups is influenced by steric and electronic factors, with the general order of stability towards acidic hydrolysis being: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). fishersci.caharvard.edu

Common methods for the deprotection of silyl-protected alkynes include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-carbon bonds. harvard.edunih.gov Other fluoride sources like potassium fluoride and hydrogen fluoride are also effective. researchgate.net

Basic conditions: In some cases, basic hydrolysis can be used to remove silyl groups. fishersci.ca

Reductive deprotection: A mild and selective method for the reductive deprotection of silyl groups using Wilkinson's catalyst and catechol borane (B79455) has been reported. nih.gov

The choice of deprotection method depends on the specific silyl group used and the presence of other functional groups in the molecule to ensure selective removal without affecting other parts of the structure. harvard.edunih.gov

Synthetic Routes to Differentially Substituted Hexaethynylbenzenes

The synthesis of differentially substituted hexaethynylbenzenes, where the terminal ethynyl groups bear different substituents, has been achieved through clever application of tandem cross-coupling reactions. nih.govacs.org By taking advantage of the different reactivities of halogens in polyhalogenated benzenes, chemists can introduce various ethynyl groups in a stepwise manner.

A powerful strategy involves a tandem Sonogashira and Negishi cross-coupling sequence on chloroiodobenzenes. nih.govacs.org For example, starting with 1,3,5-trichloro-2,4,6-triiodobenzene, the iodo groups can be selectively reacted with one type of alkyne via Sonogashira coupling. The remaining chloro groups can then be substituted with a different alkyne using the more reactive Negishi coupling conditions. acs.org This approach has been successfully used to synthesize hexaethynylbenzenes with D3h and C2v symmetry. acs.orgacs.org

| Starting Material | Coupling Sequence | Symmetry of Product | Reference |

| 1,3,5-Trichloro-2,4,6-triiodobenzene | 1. Sonogashira coupling 2. Negishi coupling | D3h | acs.org |

| 1,3,5-Trichloro-2,4,6-triiodobenzene | 1. Sonogashira coupling (tetra-ethynylation) 2. Negishi coupling | C2v | acs.org |

| 1,4-Dichloro-2,3,5,6-tetraiodobenzene | 1. Sonogashira coupling 2. Negishi coupling | D2h | acs.orgacs.org |

This table illustrates the versatility of combining different cross-coupling reactions to achieve specific substitution patterns on the hexaethynylbenzene core.

Challenges in Synthetic Scalability and Purity Control for Benzene, Hexaethynyl-

The large-scale synthesis of hexaethynylbenzene presents several significant challenges related to both scalability and the control of purity. While various synthetic methods have been successfully developed on a laboratory scale, transitioning to industrial production levels introduces a number of hurdles. nih.gov

One of the primary challenges in scalability lies in the multi-step nature of the most common synthetic routes. nih.gov Reactions like the Sonogashira and Negishi couplings, while effective, often require precise control of reaction conditions, including temperature, atmosphere (typically inert), and the stoichiometric addition of reagents. acs.orgnih.gov Maintaining these exacting conditions on a large scale can be difficult and costly, requiring specialized industrial equipment. The use of palladium catalysts, while highly efficient, also presents a cost consideration for large-scale production. nih.gov

Purity control is another major concern. The formation of side products and oligomers is a common issue in the coupling reactions used to synthesize hexaethynylbenzene. researchgate.net For example, in the synthesis of graphdiyne, a two-dimensional carbon network derived from hexaethynylbenzene, the unavoidable incorporation of oxygen-containing groups and oligomers during the coupling of hexaethynylbenzene monomers can reduce the conductivity and regularity of the final material. researchgate.net Separating the desired hexaethynylbenzene from these impurities can be challenging.

The table below outlines the key challenges in the synthesis and purification of hexaethynylbenzene.

| Challenge Area | Specific Challenges | Impact on Production |

| Synthetic Scalability | Multi-step syntheses | Increased complexity and cost |

| Requirement for precise reaction control | Need for specialized equipment | |

| Cost of catalysts (e.g., palladium) | Higher production expenses | |

| Complexity of starting material synthesis | Lengthens overall production time | |

| Handling of hazardous reagents | Requires stringent safety measures | |

| Purity Control | Formation of side products and oligomers | Reduced purity of the final product |

| Difficulty in separating impurities | Requires effective purification methods | |

| Limitations of current purification techniques (e.g., crystallization, sublimation) | Potential for reduced yield and residual impurities |

Advanced Spectroscopic and Diffractional Probing of Benzene, Hexaethynyl Molecular Architecture

High-Resolution Vibrational Spectroscopy for Bond-Strain Analysis

High-resolution vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding characteristics and inherent strain within the hexaethynylbenzene molecule. The vibrational modes of the ethynyl (B1212043) (C≡C) and phenyl (C-C) groups are of particular interest.

Theoretical studies predict that the vibrational frequencies of the C≡C stretching modes in hexaethynylbenzene are sensitive to the electronic effects and mechanical coupling between the acetylenic arms. These frequencies can provide a measure of the bond strength and the degree of π-conjugation within the molecule. Analysis of the IR and Raman spectra can reveal subtle shifts in these frequencies compared to simpler ethynyl-substituted benzenes, which can be correlated with the strain induced by the six rigid ethynyl substituents on the central benzene (B151609) ring.

Key Vibrational Modes of Hexaethynylbenzene

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Gained |

|---|---|---|

| C-H stretch (ethynyl) | ~3300 | Presence and environment of terminal acetylenic hydrogens. |

| C≡C stretch (ethynyl) | 2100-2260 | Bond strength and conjugation of the triple bond. |

| C-C stretch (aromatic) | 1400-1600 | Integrity and substitution pattern of the benzene ring. |

| C-H in-plane bend | 1000-1300 | Structural information about the benzene core. |

This table is generated based on typical vibrational frequencies for functional groups and does not represent experimentally verified data for hexaethynylbenzene specifically.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation in Condensed Phases and Assemblies

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of hexaethynylbenzene in the solid state. nih.govspringernature.commst.edu Unlike solution-state NMR, SSNMR provides information about the molecule's conformation and packing in crystalline and amorphous forms.

Cross-polarization magic-angle spinning (CP/MAS) is a common SSNMR technique used to obtain high-resolution spectra of rare nuclei like ¹³C. researchgate.netagriculturejournals.cznih.gov For hexaethynylbenzene, ¹³C CP/MAS NMR spectra would reveal distinct signals for the different carbon environments: the benzene ring carbons and the two types of carbons in the ethynyl groups (the one attached to the ring and the terminal one). The chemical shifts of these signals are sensitive to the local electronic environment and intermolecular interactions, providing insights into the molecular packing. mdpi.com

Furthermore, advanced SSNMR experiments can probe the spatial proximity of different atoms, helping to elucidate the three-dimensional arrangement of molecules in the solid state. This is particularly valuable for studying self-assembled structures and co-crystals involving hexaethynylbenzene.

Exemplary ¹³C Solid-State NMR Data

| Carbon Type | Expected Chemical Shift Range (ppm) | Probed Structural Feature |

|---|---|---|

| Aromatic C-H | 120-140 | Electronic environment of the benzene ring. |

| Aromatic C-C (substituted) | 130-150 | Points of attachment of the ethynyl groups. |

| Ethynyl C (internal) | 80-100 | Conjugation with the aromatic ring. |

This table presents expected chemical shift ranges for carbon types found in hexaethynylbenzene based on general principles of NMR spectroscopy and is for illustrative purposes.

X-ray Diffraction Studies of Benzene, Hexaethynyl- Single Crystals and Co-Crystals

SCXRD is also instrumental in characterizing co-crystals of hexaethynylbenzene. nih.govwikipedia.org Co-crystals are crystalline structures containing two or more different molecules in a stoichiometric ratio. mdpi.com By co-crystallizing hexaethynylbenzene with other molecules, it is possible to create novel materials with tailored properties. X-ray diffraction reveals the specific intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the formation and structure of these co-crystals. nih.gov The study of such structures is a key aspect of crystal engineering. nih.gov

Advanced Mass Spectrometry for Reaction Pathway Analysis and Isotopic Labeling

Advanced mass spectrometry (MS) techniques are vital for analyzing the reaction pathways involved in the synthesis and modification of hexaethynylbenzene. wur.nlnjit.edu MS can be used to identify reaction intermediates, byproducts, and final products, providing crucial information for optimizing reaction conditions. nih.gov High-resolution mass spectrometry allows for the precise determination of molecular formulas, confirming the identity of the synthesized compounds.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to elucidate reaction mechanisms. wikipedia.orgias.ac.in By replacing specific atoms in a reactant with their heavier isotopes (e.g., ¹³C or ²H), researchers can track the fate of these atoms throughout a chemical reaction. chempep.com For instance, by using isotopically labeled starting materials in the synthesis of hexaethynylbenzene, one could determine which bonds are broken and formed during the reaction, providing a detailed mechanistic understanding. scispace.comlookchem.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Helical and Chiral Benzene, Hexaethynyl- Derivatives

While hexaethynylbenzene itself is achiral, its derivatives can be designed to be chiral, exhibiting optical activity. Chiroptical spectroscopy, particularly circular dichroism (CD), is the primary method for studying such chiral molecules. cas.cznih.gov CD measures the differential absorption of left and right circularly polarized light, which is a hallmark of chiral substances. academie-sciences.frrsc.orgarxiv.org

For helical derivatives of hexaethynylbenzene, where the molecule adopts a twisted, non-planar conformation, CD spectroscopy can provide information about the helical structure and its absolute configuration. researchgate.netscivisionpub.com The shape and sign of the CD spectrum are highly sensitive to the molecule's three-dimensional structure. arxiv.orgnih.gov This technique is essential for characterizing the stereochemical properties of these complex molecules and is often used in conjunction with theoretical calculations to assign the observed spectral features to specific electronic transitions and conformations. mdpi.com

Electron Paramagnetic Resonance Spectroscopy for Electronic Structure Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and certain transition metal ions. manchester.ac.ukwikipedia.orgwiley-vch.de While hexaethynylbenzene in its ground state is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy becomes relevant when studying its radical ions or its interactions with other paramagnetic species. kisti.re.krresearchgate.net

For example, the radical anion or cation of hexaethynylbenzene, which can be generated chemically or electrochemically, would be paramagnetic and thus EPR-active. The EPR spectrum of such a radical would provide valuable information about the distribution of the unpaired electron's spin density across the molecule. nih.govethz.ch This, in turn, offers deep insights into the molecule's electronic structure and the nature of its molecular orbitals. libretexts.org EPR can also be used to study triplet states, which may be formed upon photoexcitation. nih.govresearchgate.net

Theoretical and Computational Investigations of Benzene, Hexaethynyl

Electronic Structure Analysis and Molecular Orbital Theory of Benzene (B151609), Hexaethynyl-

Molecular orbital (MO) theory is a fundamental method for describing the electronic structure of molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. wikipedia.orgunizin.org The application of MO theory to hexaethynylbenzene reveals a complex interplay of σ and π orbitals that dictates its chemical behavior.

The electronic structure of HEB is characterized by a central benzene ring with six ethynyl (B1212043) groups attached. This arrangement leads to an extended π-conjugated system. researchgate.netrsc.org The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they are primarily involved in chemical reactions. In HEB, these frontier orbitals are influenced by both the benzene core and the peripheral ethynyl groups. researchgate.net

Computational studies, often employing coupled Hartree-Fock theory, have been used to analyze the electronic properties of HEB. tandfonline.com These calculations show that the π electrons are delocalized around the central carbon ring, which is a characteristic feature of aromatic compounds. tandfonline.com The ethynyl groups also possess local electronic circulations. tandfonline.com The interaction between the π system of the benzene core and the π systems of the ethynyl substituents is a key aspect of its electronic structure.

The distribution of electrons in HEB can be visualized through molecular orbital diagrams, which illustrate the energy levels of the bonding, antibonding, and non-bonding orbitals. wikipedia.org For HEB, the π orbitals of the benzene ring combine with the π orbitals of the six ethynyl groups to form a set of delocalized molecular orbitals that extend over the entire molecule. This extensive delocalization is a defining feature of its electronic structure. researchgate.net

Aromaticity and Anti-aromaticity Evaluation in Benzene, Hexaethynyl- and its Derivatives

Aromaticity is a key concept in chemistry used to describe the unusual stability of certain cyclic, planar molecules with delocalized π-electron systems. libretexts.org The aromaticity of hexaethynylbenzene and its derivatives has been a subject of significant computational investigation, employing various theoretical descriptors to quantify this property. rsc.org

Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to evaluate the aromaticity of a cyclic system. github.ionih.gov It measures the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). nih.govacs.org A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. github.io

For hexaethynylbenzene, NICS calculations have been employed to probe the aromatic character of the central benzene ring. tandfonline.comacs.org These studies generally confirm the aromatic nature of the benzene core, as evidenced by negative NICS values. tandfonline.com The magnitude of the NICS value provides a quantitative measure of the ring current strength. rsc.org It is important to note that the choice of the probe's location can significantly influence the NICS value, and therefore, a scan of NICS values at different distances from the ring plane can provide a more robust assessment of aromaticity. nih.gov

The analysis can be further refined by dissecting the total NICS value into contributions from σ and π electrons (NICSπ). acs.org This separation is crucial because aromaticity is primarily a π-electron phenomenon. github.io The zz-component of the NICS tensor (NICSzz), which corresponds to the shielding perpendicular to the ring plane, is often considered a more direct measure of the ring current. acs.orgrsc.org

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | Aromaticity Character |

|---|---|---|---|---|

| Benzene | -9.7 | -11.5 | -28.8 | Aromatic |

| Hexaethynylbenzene (Central Ring) | Data not available | Data not available | Data not available | Aromatic |

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor of aromaticity. acs.orgmdpi.com It evaluates the degree of bond length equalization in a cyclic system, which is a hallmark of aromaticity. nih.gov The HOMA index is calculated based on the deviation of bond lengths from an optimal value, assumed to be realized in a fully aromatic system like benzene. acs.org A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds. nih.gov Negative values can indicate anti-aromatic character. researchgate.net

For hexaethynylbenzene, the HOMA index would be calculated for the central benzene ring. nih.gov While specific HOMA values for hexaethynylbenzene are not provided in the search results, the expectation is that the central ring would exhibit a HOMA value close to 1, reflecting its aromatic nature. rsc.org The HOMA index can also be applied to various derivatives of hexaethynylbenzene to assess how substituents affect the geometry and, consequently, the aromaticity of the central ring. nih.gov

| Compound/Ring | HOMA Value | Aromaticity Character |

|---|---|---|

| Benzene | 1 | Aromatic |

| Hexaethynylbenzene (Central Ring) | ~1 (expected) | Aromatic |

| Kekulé Cyclohexatriene (hypothetical) | 0 | Non-aromatic |

The Multi-Center Index (MCI) is an electronic descriptor of aromaticity that quantifies the extent of cyclic electron delocalization. mdpi.comresearchgate.net It is calculated from the molecular orbitals and overlap matrix, considering all possible cyclic arrangements of electrons in a ring. github.io A larger MCI value generally indicates a higher degree of aromaticity. mdpi.com

In the context of hexaethynylbenzene, MCI would be used to assess the electronic delocalization within the central benzene ring. github.io It provides a complementary perspective to the geometry-based HOMA index and the magnetically-based NICS analysis. Another related index, AV1245, which is an average of 4-center indices, has been proposed as a measure of electron transferability in conjugated circuits and thus aromaticity. rsc.org

Other aromaticity descriptors that could be applied to hexaethynylbenzene include those based on energetic criteria, such as aromatic stabilization energy (ASE), and those based on the analysis of the electron density itself. acs.orgnih.gov A comprehensive evaluation of aromaticity often involves the use of multiple, independent indices to obtain a consistent and reliable picture. researchgate.net

The introduction of bulky substituents or the incorporation of the benzene ring into a larger, constrained macrocyclic structure can induce significant strain energy. huji.ac.ilcomporgchem.com This strain can manifest as deviations from ideal bond lengths and angles, which in turn can impact the aromaticity of the system. nih.gov

In derivatives of hexaethynylbenzene, such as those that are precursors to "aromatic belts" or cyclophenacenes, the strain energy can be substantial. huji.ac.il Quantum chemical calculations are essential for quantifying this strain energy. comporgchem.com Methods to estimate strain energy often involve comparing the energy of the strained molecule to that of a strain-free reference compound through isodesmic or homodesmotic reactions. comporgchem.com

The interplay between strain and aromaticity is complex. In some cases, the drive to maintain aromaticity can lead to the adoption of strained geometries. Conversely, excessive strain can lead to a reduction in aromaticity by disrupting the planarity and π-electron delocalization of the aromatic ring. nih.gov For instance, in the synthesis of certain benzoannulenes from hexaethynylbenzene, the aromatization steps can be associated with a significant increase in molecular strain energy. huji.ac.il

Reactivity Prediction and Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpscienceopen.com These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing insights that are often difficult to obtain experimentally. nih.govnih.gov

For hexaethynylbenzene, computational studies have been instrumental in understanding its role as a precursor in on-surface synthesis, particularly for the formation of graphdiyne. nih.govacs.org Density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations have been used to investigate the initial reaction mechanisms of HEB on metal surfaces, such as Au(111). nih.govacs.org

These studies have revealed that HEB can undergo both intermolecular coupling and intramolecular cyclization on the surface. nih.govacs.org The terminal carbon atoms of the ethynyl groups are the primary reaction sites. acs.org Quantum chemical calculations have helped to distinguish between different reaction pathways and to identify the key factors that control the reaction, such as the distance between the terminal carbon atoms. nih.gov For example, the formation of an enyne structure through a trans configuration has been identified as a key step in the intermolecular coupling reaction. acs.org

The prediction of reactants for a target molecule is another area where quantum chemical calculations are becoming increasingly valuable. nih.gov By tracing reaction paths backward from a desired product, it is possible to identify potential starting materials. nih.gov While not explicitly applied to hexaethynylbenzene in the search results, this approach could in principle be used to explore alternative synthetic routes to this important molecule.

The development of automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, has further enhanced the ability of quantum chemistry to predict and discover new reactions. nih.gov These methods systematically explore the potential energy surface to find reaction pathways without prior assumptions about the mechanism. scienceopen.com

Molecular Dynamics Simulations for Self-Assembly Processes Involving Benzene, Hexaethynyl-

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of atoms and molecules, providing insights into processes that are difficult to characterize experimentally. cuny.edunih.gov This method tracks the motion of individual particles over time, offering a detailed view of the dynamics of self-assembled structures and the mechanisms of their formation. nih.govrsc.org In the context of Benzene, hexaethynyl- (HEB), MD simulations, particularly ab initio molecular dynamics (AIMD), have been employed to understand the initial stages of on-surface synthesis, a critical step towards creating novel carbon-based polymers like graphdiyne. acs.org

AIMD simulations provide a quantum mechanical treatment of the interatomic forces, making them suitable for studying reactions where bond formation and breaking occur. A key investigation focused on the behavior of HEB molecules on a gold (Au(111)) surface. acs.org The goal of these simulations was to provide an atomic-level understanding of the intermolecular and intramolecular reactions that govern the self-assembly and subsequent polymerization of HEB precursors. acs.org

During a 5.00 picosecond (ps) AIMD simulation at 300 K, researchers observed the dynamic interactions between two HEB molecules on the Au(111) surface. The simulation revealed a progressive decrease in the distance between the ethynyl groups of adjacent molecules, a precursor to potential coupling reactions. acs.org

| Simulation Time (ps) | Closest Intermolecular Distance (Å) | Observation |

|---|---|---|

| 0.12 | 3.29 | Initial approach of the two HEB molecules. |

| 0.74 | 3.28 | Ethynyl groups approach, but are not coplanar. |

| 3.00 | 3.16 | Continued approach between the molecules. |

| 4.62 | 2.94 | Closest observed distance, indicating strong interaction. |

The simulations also shed light on the mobility of HEB molecules on the gold surface. The energy barriers for migration were calculated, showing that movement is highly anisotropic. The molecule moves much more freely along specific crystallographic directions of the gold surface. acs.org

| Migration Direction (Crystal Orientation) | Energy Barrier (eV) | Implication |

|---|---|---|

| Direction I ([1̅10]) | 0.04 | Very low barrier, indicating high mobility along this path. |

| Direction II ([2̅11]) | 0.23 | Significantly higher barrier, indicating restricted movement. |

These simulation results are crucial for understanding why certain synthetic pathways are favored and provide a foundational understanding for designing precursors and reaction conditions for the controlled on-surface synthesis of complex carbon nanomaterials. acs.org The use of a self-assembly simulation strategy, where the system is allowed to evolve naturally, can reveal unexpected conformations and interaction mechanisms that might be missed in more constrained simulation setups. nih.gov

Density Functional Theory (DFT) and High-Level Ab Initio Calculations (e.g., CCSD(T))

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the electronic structure of medium to large-sized molecular systems. stackexchange.com The theory is technically exact, but in practice, it relies on approximations for the exchange-correlation functional, which can sometimes lead to inaccuracies, particularly due to self-interaction errors or in systems with strong electron correlation. stackexchange.com Despite this, DFT methods, especially when paired with corrections for dispersion forces (like the DFT-D3 method), are invaluable for investigating reaction mechanisms. acs.org

In the study of Benzene, hexaethynyl- on the Au(111) surface, DFT calculations were essential for mapping out the reaction pathways. acs.org Researchers used the Perdew, Burke, and Ernzerhof (PBE) functional with the DFT-D3 dispersion correction to model the system. acs.org To identify the specific pathways and energy costs of reactions, the climbing-image nudge elastic band (CI-NEB) method was used to locate the transition states (TS) for processes like the dehydrogenation of the ethynyl groups. acs.org The calculations determined the energy barrier for the direct dissociation of a C-H bond on the ethynyl group, providing kinetic data on the feasibility of such a reaction step. acs.org

For even higher accuracy, particularly for smaller molecules or for benchmarking DFT results, ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used. mit.edud-nb.info CCSD(T) is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate predictions of molecular energies and properties. mit.edu However, its significant computational cost, which scales unfavorably with the size of the system, generally limits its application to molecules with only tens of atoms. mit.edunih.gov

Due to the size of the HEB self-assembly systems on a metal surface, direct CCSD(T) calculations are often computationally prohibitive. However, the principles of high-level calculations are central to developing and validating more efficient methods. For instance, the accuracy of CCSD(T) serves as a benchmark against which the performance of various DFT functionals is judged. mit.edu Furthermore, advancements in computational techniques aim to extend the reach of coupled-cluster accuracy to larger systems, for example, by using improved molecular orbitals from DFT calculations as a starting point for the CCSD(T) calculation, which can in some cases improve convergence and predictive properties. researchgate.net

Reactivity and Transformational Chemistry of Benzene, Hexaethynyl

Cyclization Reactions Leading to Novel Polycyclic Aromatic Hydrocarbons

The ethynyl (B1212043) groups of hexaethynylbenzene can undergo intramolecular and intermolecular cyclization reactions to form a variety of polycyclic aromatic hydrocarbons (PAHs). These reactions often proceed through complex mechanisms and can be influenced by factors such as catalysts and reaction conditions.

One notable transformation is the on-surface synthesis of graphdiyne, a 2D carbon allotrope, where HEB is considered an ideal precursor. nih.gov On single crystal metal surfaces like Au(111), HEB molecules can undergo both intermolecular coupling and intramolecular cyclization. nih.gov The distance between the terminal carbon atoms of the ethynyl groups plays a crucial role in these C-C coupling reactions. nih.gov Theoretical studies combining ab initio molecular dynamics and quantum mechanics have been employed to understand the initial reaction mechanisms of HEB on such surfaces. nih.gov

Furthermore, the development of new synthetic strategies, such as the use of stannoles as diene equivalents in [4+2] cycloaddition/aromatization cascades, has expanded the scope of accessible PAHs. nih.gov While not directly starting from HEB in all published examples, these methods highlight the potential for complex PAH synthesis from highly functionalized aromatic cores. nih.gov The synthesis of PAHs often involves challenges like the need for harsh conditions or specific functional groups to facilitate the fusion of aromatic rings. nih.gov Modern methods like transition metal-mediated [2+2+n] cycloadditions and Diels-Alder reactions are being explored to overcome these limitations. nih.gov

Oligomerization and Polymerization Pathways of Benzene (B151609), Hexaethynyl-

The multiple ethynyl groups of hexaethynylbenzene serve as points for oligomerization and polymerization, leading to the formation of various porous materials with high surface areas and unique properties. These materials have potential applications in gas storage, separation, and catalysis.

Oligomers are low molecular weight polymers with a small number of repeating units. sathyabama.ac.in The process of their formation from monomers is called oligomerization. sathyabama.ac.in In contrast, high polymers have a much larger number of repeating units and significantly higher molecular weights. sathyabama.ac.in

Covalent Organic Framework (COF) Formation from Benzene, Hexaethynyl- Building Blocks

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov These materials are notable for their ordered structures, high porosity, and tunability. mdpi.com The synthesis of COFs typically involves reversible reactions that allow for error correction and the formation of crystalline networks. nih.gov

Hexaethynylbenzene can serve as a key building block for COFs. Its rigid structure and multiple connection points allow for the formation of well-defined 2D or 3D frameworks. The synthesis often involves coupling reactions of the ethynyl groups with other linkers. While specific examples detailing the direct use of HEB in COF synthesis are emerging, the principles of COF construction from multifunctional monomers are well-established. Common strategies include the formation of boroxine (B1236090) or imine linkages. The resulting COFs are being explored for applications in molecular storage, separation, catalysis, and energy storage.

Porous Organic Cage (POC) Synthesis Using Benzene, Hexaethynyl- Scaffolds

Porous Organic Cages (POCs) are discrete, molecule-like structures with internal cavities that can assemble into porous crystalline materials. nih.govmdpi.com Unlike extended frameworks like COFs, POCs are soluble, which allows for solution-based processing. mdpi.com The synthesis of POCs can be achieved through both irreversible bond-forming reactions and dynamic covalent chemistry, with the latter allowing for the formation of thermodynamically stable products. nih.gov

The rigid and highly symmetric nature of hexaethynylbenzene makes it an attractive scaffold for the construction of POCs. By reacting HEB with appropriate linking units, it is possible to create cage-like molecules with well-defined shapes and porosities. For instance, a novel POC has been synthesized through a condensation reaction between 1,3,5-triformylbenzene and a chiral diamine, demonstrating the modularity of POC synthesis. dicp.ac.cn While this example does not use HEB directly, it illustrates the principle of using multifunctional aromatic cores to build complex cage structures. The resulting POCs have shown potential in gas storage and as platforms for post-synthetic modification. dicp.ac.cn

Formation of Other Porous Polymeric Networks and Frameworks (e.g., PAFs)

Porous Aromatic Frameworks (PAFs) are a class of amorphous porous materials known for their high thermal and chemical stability, as well as large surface areas. researchgate.net They are constructed from rigid organic building blocks connected by irreversible C-C bonds. researchgate.net The synthesis of PAFs often utilizes coupling reactions to link aromatic units.

Hexaethynylbenzene is a suitable monomer for creating PAFs due to its numerous reactive sites. The polymerization of HEB, often through coupling reactions of its ethynyl groups, can lead to highly cross-linked and porous networks. For example, PAFs have been synthesized using Yamamoto-type Ullmann reactions and Suzuki coupling reactions with different aromatic building blocks, resulting in materials with high adsorption capacities for organic pollutants and hydrogen. rsc.orgrsc.org The properties of these PAFs can be tuned by the choice of monomers and the synthetic methodology. nih.gov

Transition Metal-Mediated Transformations and Coordination Chemistry

The ethynyl groups of hexaethynylbenzene are highly reactive towards transition metals, leading to a rich coordination chemistry and a variety of metal-mediated transformations. These interactions are fundamental to many of the synthetic applications of HEB.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of bond-forming processes. vapourtec.com Both homogeneous and heterogeneous catalysts are employed, with palladium being a particularly common metal. vapourtec.com The interaction between a transition metal and an organic molecule, known as a coordination complex, involves the metal acting as a Lewis acid and the organic ligand as a Lewis base. libretexts.org

Hexaethynylbenzene can act as a multidentate ligand, coordinating to metal centers through its π-systems. This coordination can activate the ethynyl groups for further reactions. smolecule.com For instance, Sonogashira cross-coupling, a palladium-catalyzed reaction, is a common method to synthesize HEB itself and its derivatives. smolecule.com The mechanism involves the formation of copper acetylides which then undergo transmetalation with a palladium center. smolecule.com

Furthermore, low-valent early transition metals can mediate reductive coupling reactions of alkynes, forming metallacyclopropenes that can be trapped by electrophiles. nih.gov The high reactivity of these metals allows for the activation of otherwise unreactive molecules. nih.gov The coordination of HEB to metal surfaces is also crucial for on-surface synthesis of materials like graphdiyne. researchgate.net

Functional Group Interconversions on the Ethynyl Moieties

The terminal hydrogen atoms on the six ethynyl groups of hexaethynylbenzene can be replaced with various functional groups, allowing for the fine-tuning of its chemical and physical properties. This functionalization is key to creating tailored molecules and materials for specific applications.

A functional group is a specific group of atoms within a molecule that is responsible for its characteristic chemical reactions. wikipedia.org The ability to convert one functional group into another, known as functional group interconversion, is a fundamental concept in organic synthesis. vanderbilt.edu

For hexaethynylbenzene, the most common functional group interconversion is the deprotonation of the terminal alkynes to form acetylides. These acetylides can then react with a wide range of electrophiles. A prime example is the silylation of the ethynyl groups, often with trimethylsilyl (B98337) (TMS) groups. The resulting hexakis[(trimethylsilyl)ethynyl]benzene (B3070695) is a more stable and soluble derivative that can be used as a precursor to hexaethynylbenzene through deprotection reactions.

Other potential transformations of the ethynyl groups include their conversion to other functional groups through addition reactions or their participation in "click chemistry" reactions. smolecule.com The reactivity of the ethynyl groups can also be influenced by the presence of other functional groups nearby. wikipedia.org

Supramolecular Interactions Guiding Benzene, Hexaethynyl- Derivatization

The rich π-electron system and rigid, planar geometry of Benzene, hexaethynyl- (HEB) make it an exceptional building block in supramolecular chemistry. encyclopedia.pub Non-covalent interactions—such as π-stacking, van der Waals forces, and hydrogen bonding—can be harnessed to direct the assembly of HEB units into highly ordered structures. nih.gov This pre-organization through weaker, reversible bonds provides a powerful strategy to guide the outcome of subsequent covalent bond-forming reactions, enabling the synthesis of complex and functional molecular architectures that would be challenging to produce through traditional synthesis alone. nih.gov This approach, where supramolecular assembly precedes and templates derivatization, is central to creating advanced materials from HEB, including molecular hosts and two-dimensional polymers like graphdiyne. acs.orgresearchgate.net

Host-Guest Chemistry

The HEB framework has been successfully incorporated into larger, more complex host molecules designed for molecular recognition. In one notable example, a double-cavity molecular cup was synthesized using an HEB core, creating a host with a highly π-conjugated interior. nih.govhku.hk This structural feature makes the cavities particularly adept at binding electron-rich guest molecules.

The study of this system revealed that the binding of a guest molecule in one of the two cavities directly influences the binding properties of the second cavity, an allosteric effect that allows for the tuning of the host's optical and electronic properties. nih.govhku.hk The encapsulation of different guests can also dictate how the host-guest complexes aggregate into larger nanostructures, offering a supramolecular route to control material morphology. nih.gov The construction of such synthetic receptors relies on the precise control of non-covalent interactions between the host and its intended guest. nih.govhku.hk

| Host System Component | Guest Type | Key Supramolecular Interactions | Potential Application |

|---|---|---|---|

| Hexaethynylbenzene-based molecular cup | Electron-rich molecules | π-π stacking, Host-guest encapsulation | Tunable optical/electronic materials, Controlled self-assembly of nanostructures |

On-Surface Self-Assembly and Polymerization

Supramolecular self-assembly on solid surfaces is a key strategy for fabricating two-dimensional (2D) materials from HEB precursors. On metal substrates such as copper and silver, HEB molecules can form highly ordered, crystalline monolayers. researchgate.netresearchgate.net This spontaneous arrangement is governed by a delicate balance of molecule-molecule and molecule-substrate interactions.

This ordered 2D assembly serves as a precise template for on-surface polymerization reactions. By applying energy, typically through heating, the terminal alkyne groups of the assembled HEB molecules undergo coupling reactions (e.g., Glaser or Hay coupling) to form covalent bonds with their neighbors. acs.org This process transforms the non-covalently bonded monolayer into a continuous, covalently bonded 2D polymer sheet, most notably graphdiyne. acs.orgnih.gov The structure and quality of the resulting graphdiyne film are directly determined by the initial supramolecular ordering of the HEB monomers. acs.org This method has been used to create large-area, uniform graphdiyne films with semiconducting properties, as well as other well-defined nanostructures like nanowalls. acs.orgacs.org

| Substrate | Monomer | Reaction Type | Key Guiding Interactions | Resulting Structure/Derivatization |

|---|---|---|---|---|

| Copper (Cu) foil | Benzene, hexaethynyl- | In situ homocoupling / Glaser-Hay coupling | Surface-mediated self-assembly, π-π interactions | Graphdiyne films and nanowalls |

| Silver (Ag(111)) | Benzene, hexaethynyl- | On-surface self-assembly | Molecule-substrate interactions, Intermolecular forces | Ordered molecular self-assembly |

| Gold (Au(111)) | Benzene, hexaethynyl- | On-surface self-assembly and coupling | Molecule-substrate interactions, Intermolecular forces | Covalent polymers via cascade process |

The rational design of these processes, sometimes assisted by supramolecular interactions like π-π and CH-π forces, has enabled the direct synthesis of crystalline graphdiyne analogues. researchgate.net This demonstrates that controlling the non-covalent pre-organization of HEB is a fundamental tool for guiding its derivatization into highly structured and functional carbon-based materials.

Benzene, Hexaethynyl As a Building Block for Advanced Carbon Rich Materials

Design and Synthesis of π-Extended Systems Incorporating Benzene (B151609), Hexaethynyl- Scaffolds

The rigid, planar geometry and the presence of six reactive ethynyl (B1212043) arms on the hexaethynylbenzene scaffold make it a versatile platform for constructing extended π-conjugated systems. nih.gov These systems are of significant interest in materials science due to their potential applications in organic electronics and photonics. smolecule.com The primary synthetic strategy for creating these extended structures is through cross-coupling reactions, most notably the Sonogashira cross-coupling. smolecule.com

Researchers have successfully synthesized a variety of π-extended systems by coupling hexaethynylbenzene with different aromatic and heteroaromatic moieties. For instance, star-shaped molecules have been created by reacting hexaethynylbenzene with various functionalized phenyl, thiophene, and benzotriazole (B28993) units. researchgate.net The extent of π-conjugation and the resulting electronic properties of these systems can be finely tuned by the choice of the peripheral groups. nih.gov For example, the introduction of donor-acceptor groups can lead to significant shifts in the absorption and emission spectra of the resulting molecules. nih.gov

A key challenge in the synthesis of these extended systems is controlling the degree and regioselectivity of the coupling reactions to avoid the formation of undesired oligomers and polymers. researchgate.net Protecting group strategies are often employed to selectively functionalize the ethynyl groups of hexaethynylbenzene, allowing for a stepwise and controlled construction of the desired π-extended architecture. nih.gov

Development of Conjugated Polymers and Oligomers Utilizing Benzene, Hexaethynyl- Units

One of the primary methods for polymerizing hexaethynylbenzene is through Glaser-Hay or Eglinton coupling reactions, which involve the oxidative coupling of the terminal alkyne groups. acs.orgmdpi.com This approach has been utilized to synthesize two-dimensional polymers, often referred to as graphdiyne, where hexaethynylbenzene units are linked by diacetylene bridges. acs.orgnih.govdovepress.com The resulting polymers exhibit a porous structure and semiconducting properties. bohrium.comnih.gov

Furthermore, hexaethynylbenzene can be copolymerized with other monomers to create a diverse range of conjugated polymers with tailored properties. For example, copolymers have been synthesized by reacting hexaethynylbenzene with various dihaloarenes through Sonogashira cross-coupling reactions. The properties of these copolymers, such as their solubility, band gap, and charge carrier mobility, can be modulated by the choice of the comonomer.

Engineering of Carbon Nanostructures and Graphene Analogues (e.g., Graphyne) from Benzene, Hexaethynyl- Precursors

Hexaethynylbenzene is a fundamental molecular building block for the bottom-up synthesis of novel carbon allotropes, particularly graphyne and its derivatives. nih.govdovepress.com Graphynes are two-dimensional carbon networks analogous to graphene, but with a structure containing both sp²- and sp-hybridized carbon atoms, forming a lattice of benzene rings connected by acetylenic linkages. nih.gov The most studied variant, graphdiyne, features diacetylene linkers. nih.govdovepress.com

The synthesis of graphdiyne films has been successfully achieved through a cross-coupling reaction of hexaethynylbenzene on a copper substrate, which acts as both a catalyst and a surface for film growth. nih.govdovepress.combohrium.com This method, first reported in 2010, yields large-area films composed of elemental carbon. nih.govdovepress.com Characterization techniques such as Raman spectroscopy and energy-dispersive X-ray spectroscopy have confirmed the presence of both aromatic rings and carbon-carbon triple bonds, consistent with the theoretical structure of graphdiyne. nih.govdovepress.com

Researchers have also explored the synthesis of other graphyne-related nanostructures. For instance, by modifying the reaction conditions of the Glaser-Hay coupling of hexaethynylbenzene, graphdiyne nanowalls have been fabricated. acs.org While the synthesis of bulk γ-graphyne, which has single acetylenic linkages, has been more challenging, progress has been made through crystallization-assisted irreversible cross-coupling polymerization. arxiv.org Theoretical studies have also investigated the initial reaction mechanisms of hexaethynylbenzene on metal surfaces like Au(111) to better understand and control the formation of these 2D carbon nanostructures. acs.org These studies reveal that both intermolecular coupling and intramolecular cyclization can occur, highlighting the complexity of synthesizing well-defined graphyne lattices. acs.org

Integration into Organic Electronic and Photonic Materials (excluding device performance data)

The unique electronic structure of hexaethynylbenzene, characterized by its extended π-conjugation, makes it a valuable component in the design of organic electronic and photonic materials. smolecule.comwikipedia.org Its rigid, planar core and multiple reactive sites allow for the creation of a wide array of derivatives with tailored optical and electronic properties. smolecule.com

Non-linear Optical (NLO) Properties of Benzene, Hexaethynyl- Derivatives

Derivatives of hexaethynylbenzene have shown significant potential for applications in non-linear optics (NLO). rsc.orgkorea.ac.krkuleuven.be NLO materials are crucial for technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability (β), which is influenced by factors like molecular geometry and the extent of π-electron delocalization. korea.ac.kr

Studies on various dipolar and octupolar molecules derived from hexaethynylbenzene have demonstrated that their NLO properties can be systematically tuned. rsc.orgkorea.ac.krkuleuven.be For instance, the first hyperpolarizability (β₀) of dipolar derivatives was found to increase with the length of the conjugation path. rsc.orgkorea.ac.kr In contrast, for octupolar derivatives, the relationship between conjugation length and β₀ is more complex, with structural distortions also playing a significant role. rsc.orgkorea.ac.kr Theoretical calculations have been instrumental in understanding the structure-property relationships in these NLO chromophores, suggesting that large third-order susceptibility can be expected in related conjugated polymers. researchgate.net

| Derivative Type | Effect of Increased Conjugation Length on β₀ | Reference |

| Dipolar | Increases | rsc.orgkorea.ac.kr |

| Octupolar | Complex relationship, can decrease or increase depending on structure | rsc.orgkorea.ac.kr |

Light-Harvesting Materials Based on Benzene, Hexaethynyl- Cores

The strong absorption of light and efficient energy transfer capabilities of hexaethynylbenzene-based systems make them promising candidates for light-harvesting applications, which are central to technologies like solar cells and photocatalysis. acs.orgwikipedia.org The core hexaethynylbenzene unit can act as an efficient antenna, absorbing light energy and transferring it to other parts of the molecule or to adjacent molecules. nih.gov

Researchers have designed and synthesized starburst-shaped chromophores with a hexaethynylbenzene core. acs.org In these systems, multiple donor branches are attached to the central core to enhance light absorption, while an acceptor/anchoring branch facilitates charge separation or energy transfer. acs.org For example, a chromophore with five (p-dioctylaminostyryl)phenyl donor branches and a cyanoacrylic acid-terminated diketopyrrolopyrrole-thiophene acceptor branch has been synthesized. acs.org This design allows for broad optical absorption across the visible and near-infrared regions. acs.org The modular nature of these starburst architectures allows for the flexible modification of both the donor and acceptor units to optimize their light-harvesting properties. acs.org

Application in Porous Materials for Gas Adsorption and Separation (excluding specific performance metrics)

The inherent porosity of materials derived from hexaethynylbenzene, particularly graphdiyne and related covalent organic frameworks (COFs), makes them attractive for applications in gas adsorption and separation. mdpi.comresearchgate.netcecam.org The uniform pore size and high surface area of these materials are key features that enable selective gas uptake. researchgate.netdtu.dk

Graphdiyne, synthesized from hexaethynylbenzene, possesses a unique porous structure due to the diacetylene linkages between the benzene rings. mdpi.combohrium.com This regular, porous network can potentially be used for the selective adsorption of different gases. While some studies have indicated that the performance in gas adsorption might be poor in certain forms like powder, the potential for application remains. mdpi.com The pore size of graphdiyne is larger than that of graphene, which could lead to adsorption of air molecules. bohrium.com

The design of porous materials for gas separation often involves tailoring the pore chemistry and size to achieve high selectivity for specific gases. nih.govrsc.org For instance, introducing functional groups with an affinity for certain gas molecules can enhance selective adsorption. nih.gov While specific performance metrics are excluded here, the structural characteristics of hexaethynylbenzene-based porous materials suggest their potential utility in this field.

Supramolecular Chemistry and Self Assembly of Benzene, Hexaethynyl Derivatives

Non-Covalent Interactions Driving Benzene (B151609), Hexaethynyl- Assembly

π-π Stacking: The electron-rich aromatic core of HEB and its derivatives facilitates strong π-π stacking interactions. These interactions are a primary driving force for the face-to-face arrangement of molecules, leading to the formation of columnar or layered structures. nih.govresearchgate.net The electronic nature of the substituents on the phenyl rings can modulate the strength of these interactions. researchgate.net

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides, carboxylic acids, or amino acids, onto the HEB scaffold provides directional control over the self-assembly process. nih.govresearchgate.net These strong, specific interactions can enforce particular packing motifs and lead to the formation of robust, one-, two-, or three-dimensional networks. For instance, C-H···O and C-H···N interactions can play a significant role in the stabilization of the assembled structures. nih.gov

Halogen Bonding: The incorporation of halogen atoms, particularly iodine, into the structure of HEB derivatives or co-formers can introduce halogen bonding as a highly directional and specific interaction to guide the self-assembly. rsc.org This interaction involves the favorable contact between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base.

The cooperative nature of these interactions is crucial for the formation of stable and well-ordered supramolecular structures. nih.gov The balance and competition between these different non-covalent forces can be fine-tuned through the chemical design of the HEB derivatives, allowing for the rational construction of materials with desired properties.

Table 1: Key Non-Covalent Interactions in the Assembly of Benzene, hexaethynyl- Derivatives

| Interaction Type | Description | Role in Assembly | Example Reference |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Drives the formation of columnar and layered structures. | nih.govresearchgate.netresearchgate.net |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Provides specificity and directionality to the assembly, forming robust networks. | nih.govresearchgate.net |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Contributes to the overall stability of the assembly. | wikipedia.org |

| Halogen Bonding | Directional interaction involving a halogen atom with a positive σ-hole. | Guides the formation of specific co-crystal structures. | rsc.org |

| Dipole-Dipole Interactions | Electrostatic interaction between permanent dipoles. | Influences the relative orientation of polar molecules. | rsc.org |

Formation of Helical and Chiral Supramolecular Architectures

The introduction of chirality into hexaethynylbenzene derivatives provides a powerful strategy for the construction of helical and chiral supramolecular architectures. sioc-journal.cn This can be achieved by attaching chiral side chains, such as amino acids or other enantiomerically pure moieties, to the HEB core. The transfer of chirality from the molecular level to the supramolecular level can lead to the formation of well-defined helical structures. nih.gov

A notable example involves C6-symmetric hexakis(phenylethynyl)benzene (B13386051) derivatives functionalized with chiral alanine (B10760859) pendants. These molecules self-assemble through hydrogen bonding interactions to form highly stable supramolecular helical structures. The chirality of the alanine units dictates the handedness of the resulting helix. Such helical assemblies can exhibit unique photophysical properties, such as excimer emission.

The formation of these chiral structures is a manifestation of supramolecular chirality, where the non-covalent assembly of molecules generates a chiral entity on a larger scale. mdpi.com The process of chiral induction and amplification during self-assembly is a key area of research, with potential applications in chiral recognition, asymmetric catalysis, and chiroptical materials. sioc-journal.cn The specific architecture of the helical assembly, such as the pitch and diameter of the helix, can be influenced by factors like the nature of the chiral substituent, the solvent, and temperature. nih.gov

Table 2: Examples of Chiral Supramolecular Architectures from Benzene, hexaethynyl- Derivatives

| Derivative Type | Chiral Moiety | Resulting Architecture | Key Driving Interactions | Potential Application |

|---|---|---|---|---|

| C6-symmetric hexakis(phenylethynyl)benzene | Alanine pendants | Stable helical structures | Hydrogen bonding, π-π stacking | Chiroptical materials |

| HEB with chiral side chains | General chiral groups | Helical tapes or fibers | Chirality transfer, intermolecular forces | Chiral recognition, asymmetric catalysis |

Co-crystallization Strategies with Benzene, Hexaethynyl- Scaffolds

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored physicochemical properties, and it has been applied to hexaethynylbenzene-based systems. humanjournals.comjddtonline.info This strategy involves combining the HEB derivative (the API or active pharmaceutical ingredient in a pharmaceutical context) with a selected coformer molecule in a specific stoichiometric ratio to form a new crystalline solid. researchgate.netekb.eg The components of the co-crystal are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgmdpi.com

The selection of a suitable coformer is crucial for successful co-crystal formation. researchgate.net Coformers are chosen based on their ability to form complementary non-covalent interactions with the target HEB derivative. For example, a coformer with hydrogen bond donor groups would be selected to interact with an HEB derivative possessing hydrogen bond acceptor sites.

Several methods can be employed for the synthesis of co-crystals, including:

Solvent Evaporation: This method involves dissolving the HEB derivative and the coformer in a common solvent and allowing the solvent to slowly evaporate, leading to the crystallization of the co-crystal. ru.nl

Grinding: Liquid-assisted grinding (LAG) involves grinding the two solid components together with a small amount of a liquid. This mechanochemical method can efficiently produce co-crystals. ru.nl

Reaction Co-crystallization: In this approach, the co-crystal is formed as the product of a chemical reaction between the components in solution. researchgate.net

The resulting co-crystals can exhibit significantly different properties compared to the individual components, such as modified solubility, stability, and morphology. For instance, a cocrystal of hexamethylbenzene (B147005) with 1,3-diiodotetrafluorobenzene (B3037956) has been shown to form an unexpected sandwiched-layer structure. mdpi.com While specific examples with hexaethynylbenzene are emerging, the principles of co-crystallization provide a clear pathway for developing novel HEB-based materials.

Table 3: Co-crystallization Strategies and Methods

| Strategy/Method | Description | Key Considerations |

|---|---|---|

| Coformer Selection | Choosing a molecule that forms complementary non-covalent interactions with the HEB derivative. | Functional group complementarity, pKa values for potential proton transfer. |

| Solvent Evaporation | Slow evaporation of a solution containing both components. | Solvent choice, evaporation rate, temperature. |

| Liquid-Assisted Grinding (LAG) | Grinding the solid components with a small amount of liquid. | Choice of grinding liquid, grinding time and frequency. |

| Reaction Co-crystallization | Formation of the co-crystal as a product of a chemical reaction. | Stoichiometry of reactants, reaction conditions. |

Templated Assembly Approaches for Ordered Materials

Templated assembly provides a powerful route to control the long-range order and morphology of materials derived from hexaethynylbenzene. rsc.org This bottom-up approach utilizes a pre-defined template to guide the self-assembly and subsequent reactions of HEB or its derivatives to form highly structured materials, often with nanoscale precision. nih.gov

On-Surface Synthesis: A prominent templated assembly technique involves the use of single-crystal metal surfaces, such as Au(111) or Ag(111), as templates. researchgate.netacs.org In this method, HEB molecules are deposited onto the metal surface under ultra-high vacuum conditions. The surface confines the molecules in two dimensions and can catalyze chemical reactions. For example, on-surface synthesis can be used to fabricate two-dimensional covalent networks like graphdiyne, a 2D carbon allotrope, from HEB precursors. nih.govresearchgate.net The structure and quality of the resulting material are highly dependent on the choice of the metal substrate and the reaction conditions. acs.org

Hard and Soft Templates: Besides metal surfaces, other materials can serve as templates.

Hard Templates: Porous materials with well-defined structures, such as diatomite, can be used as hard templates. For instance, freestanding 3D graphdiyne has been synthesized using diatomite as a template, where copper nanoparticles supported on the diatomite catalyze the coupling of HEB precursors. pku.edu.cn

Soft Templates: The interface between two immiscible liquids (liquid-liquid interface) or the interface between a gas and a liquid (gas-liquid interface) can act as a soft template for the polymerization of HEB to form thin films of graphdiyne. acs.org

These templated approaches are crucial for the fabrication of ordered carbon-rich materials with potential applications in electronics, catalysis, and energy storage. nih.govpku.edu.cn

Table 4: Templated Assembly Approaches for Benzene, hexaethynyl- Based Materials

| Template Type | Description | Example of Resulting Material | Key Process |

|---|---|---|---|

| Single-Crystal Metal Surface (e.g., Au(111), Ag(111)) | Atomically flat metal surface that confines molecules in 2D and can act as a catalyst. | 2D Graphdiyne networks | On-surface synthesis, thermal annealing |

| Hard Template (e.g., Diatomite) | A solid porous material with a defined structure that acts as a scaffold. | Freestanding 3D Graphdiyne | Catalytic coupling of HEB within the template pores. |

| Soft Template (e.g., Liquid-Liquid Interface) | The boundary between two immiscible liquids. | Thin films of Graphdiyne | Interfacial polymerization of HEB. |

Host-Guest Chemistry with Benzene, Hexaethynyl- Based Receptors